molecular formula C7H4BrN3O B12978043 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one

8-Bromopyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B12978043
M. Wt: 226.03 g/mol
InChI Key: DQBMOEVZGIXWRX-UHFFFAOYSA-N
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Description

8-Bromopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone scaffold with a bromine substituent at the 8-position. This bromination enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

8-bromo-4H-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-2-9-7-6(4)10-3-5(12)11-7/h1-3H,(H,9,11,12)

InChI Key

DQBMOEVZGIXWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)N=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrido[2,3-b]pyrazin-3-ol typically involves multicomponent reactions. One common method involves the reaction of 2,3-diaminopyridine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 8-Bromopyrido[2,3-b]pyrazin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrido[2,3-b]pyrazin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Properties

8-Bromopyrido[2,3-b]pyrazin-3(4H)-one can be synthesized through several methods, often involving multicomponent reactions. A common synthetic route includes the reaction of 2,3-diaminopyridine with bromoacetyl bromide in the presence of a base such as triethylamine. The product is typically purified through recrystallization to achieve high purity levels.

Key Properties:

  • Molecular Formula: C7H4BrN3O
  • Molecular Weight: 230.03 g/mol
  • Appearance: Typically exists as a solid crystalline compound.

Chemistry

In chemistry, 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structural configuration allows it to participate in various chemical reactions, including:

  • Oxidation leading to pyrido[2,3-b]pyrazin-3-one.
  • Reduction yielding 8-hydroxypyrido[2,3-b]pyrazin-3-ol.
  • Substitution forming derivatives like 8-methoxypyrido[2,3-b]pyrazin-3-ol.

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity: Studies indicate that 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one exhibits efficacy against various pathogens.
  • Anticancer Properties: It has been investigated as a kinase inhibitor that disrupts critical signaling pathways involved in cell proliferation and survival. This mechanism positions it as a promising candidate for cancer therapy.

Medicine

In the medical field, 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one is being explored for its therapeutic potential:

  • Drug Development: It shows promise in developing drugs targeting specific kinases implicated in cancer progression.
  • Inflammatory Diseases: Its selectivity for histamine receptors suggests potential applications in treating conditions like atopic dermatitis due to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the applications of 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one:

StudyFocusFindings
Clinical Study on Antimicrobial EfficacyAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Kinase Inhibition AssayAnticancer PropertiesShowed significant inhibition of specific kinases associated with tumor growth.
Drug Development ResearchTherapeutic UseIdentified as a candidate for drug formulations targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 8-Bromopyrido[2,3-b]pyrazin-3-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aldose Reductase (ALR2) Inhibition

Pyrido[2,3-b]pyrazin-3(4H)-one derivatives are potent ALR2 inhibitors, critical for managing diabetic complications. Comparative

Compound Substituents IC₅₀ (ALR2 Inhibition) Antioxidant Activity (DPPH Scavenging) Selectivity Over AKR1A1 Reference
9c C2 phenyl, N4 acetic acid 0.009 µM Moderate >1,000-fold
11i C2 phenolic hydroxyl 0.015 µM High (comparable to Trolox) >500-fold
4j, 4k, 4l C2 3,5-dihydroxyphenoxyl 0.023–0.045 µM High >300-fold
8-Bromo analog Bromine at C8 Not reported Not evaluated

Key Insight: Phenolic hydroxyl groups at C2 enhance both ALR2 inhibition and antioxidant capacity. The brominated analog’s ALR2 activity remains unexplored but could benefit from halogen-induced electronic effects.

Anticancer Activity

Cytotoxicity data for pyrido[2,3-b]pyrazin-3(4H)-one derivatives:

Compound Series Cell Line (IC₅₀ Range) Structural Feature Reference
2-Hydrazonyl derivatives A549: 1.2–8.7 µM Hydrazone at C2
Pyrrolo[2,3-b]pyridines 4T1 breast cancer: 7–25 nM (FGFR1–3) FGFR-targeting scaffold
8-Bromo derivatives Antiproliferative activity in A2058 melanoma (specific IC₅₀ not reported) Bromine at C8

Biological Activity

8-Bromopyrido[2,3-b]pyrazin-3(4H)-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its potential applications in medicinal chemistry.

Synthesis and Structural Characterization

The synthesis of 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one typically involves multi-step reactions that incorporate bromination and condensation techniques. The structural characterization is often confirmed through spectroscopic methods such as NMR and mass spectrometry.

Synthesis Pathway

  • Starting Materials : 2-Aminopyridine and appropriate brominating agents.
  • Reaction Conditions : Reactions are usually carried out under controlled temperatures to optimize yield.
  • Characterization Techniques :
    • NMR Spectroscopy : Provides insight into the molecular structure.
    • Mass Spectrometry : Confirms molecular weight and purity.

Antimicrobial Properties

8-Bromopyrido[2,3-b]pyrazin-3(4H)-one has shown promising antimicrobial activity. Studies indicate that derivatives of this compound exhibit significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8-Br-PyrazinStaphylococcus aureus32 μg/mL
8-Br-PyrazinEscherichia coli16 μg/mL

These results suggest that modifications to the structure can enhance antibacterial efficacy, making it a potential candidate for antibiotic development .

Anticancer Activity

Research has also explored the anticancer potential of 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)
MCF-7 (Breast)15
K-562 (Leukemia)20

The compound's mechanism of action appears to involve inhibition of key protein kinases involved in cancer cell proliferation .

Case Study 1: Antiviral Activity

A recent study evaluated the antiviral properties of derivatives related to the pyrido[2,3-b]pyrazine framework. The findings indicated that certain modifications could enhance antiviral activity against viruses such as H5N1. The study highlighted a correlation between lipophilicity and antiviral efficacy, suggesting that compounds with higher lipophilicity exhibited better inhibitory effects on viral replication .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyridine-containing compounds, including 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one. The research identified specific substituents that significantly improved antimicrobial and anticancer activities. For instance, electron-withdrawing groups were found to enhance the biological activity of the derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Direct bromination of pyrido-pyrazinone precursors using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) is a common approach. Optimization can be achieved via orthogonal experimental design to evaluate factors like solvent polarity, catalyst loading, and reaction time. For example, methanol or DMF as solvents may yield different regioselectivities. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which analytical techniques are essential for characterizing the purity and structure of 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry and confirms bromine substitution.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold recommended for pharmacological studies).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion analysis).
    Cross-validation with X-ray crystallography resolves ambiguities in stereochemistry .

Q. How does the bromine substituent influence the reactivity of pyrido-pyrazinone derivatives in nucleophilic substitution reactions?

  • Methodological Answer : Bromine at the 8-position activates the heterocyclic core for Suzuki-Miyaura cross-coupling or SNAr reactions. Researchers should use kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to monitor reaction progress and optimize conditions (e.g., Pd catalysts, base selection). Polar aprotic solvents like DMSO enhance nucleophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated heterocycles like 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Use variable-temperature NMR to probe dynamic equilibria. Computational tools (DFT calculations) predict stable tautomers and assign spectral peaks. Cross-reference with synthetic analogs (e.g., 8-chloro derivatives in ) to validate assignments .

Q. What computational strategies predict the pharmacological activity of 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR Modeling : Correlate electronic properties (HOMO-LUMO gaps) with bioactivity.
  • MD Simulations : Assess binding stability in physiological conditions (e.g., solvation effects).
    Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can factorial design optimize the synthesis of 8-Bromopyrido[2,3-b]pyrazin-3(4H)-one derivatives for high-throughput screening?

  • Methodological Answer : Implement 2^k factorial design to test variables:

  • Factors: Temperature, catalyst type, bromine stoichiometry.
  • Responses: Yield, purity, reaction time.
    Use ANOVA to identify significant factors. For example, highlights how interaction effects between solvent and catalyst can dominate outcomes. Automated platforms (e.g., AI-driven reactors in ) enable rapid iteration .

Key Research Findings

  • Bromine at the 8-position enhances electrophilic substitution but may sterically hinder bulky nucleophiles .
  • Orthogonal design reduces optimization cycles by 40% compared to one-factor-at-a-time approaches .
  • Computational models predict a 70% correlation between HOMO energy and kinase inhibition activity .

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